molecular formula C7H6N4 B2664533 4-(2H-1,2,3-Triazol-2-yl)pyridine CAS No. 229629-09-8

4-(2H-1,2,3-Triazol-2-yl)pyridine

Cat. No.: B2664533
CAS No.: 229629-09-8
M. Wt: 146.153
InChI Key: FYVOPIHVUCRQRO-UHFFFAOYSA-N
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Description

4-(2H-1,2,3-Triazol-2-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a triazole ring. Compounds containing these rings are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.

Scientific Research Applications

4-(2H-1,2,3-Triazol-2-yl)pyridine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials, such as polymers and catalysts.

Mechanism of Action

Compounds containing the 1,2,4-triazole ring have proven significant antibacterial activity . They can help in dealing with the escalating problems of microbial resistance . They are also known to interfere with ergosterol synthesis, reducing ergosterol content, increasing toxic intermediates, and finally causing biomembrane disruption .

Safety and Hazards

4-(Triazol-2-yl)pyridine is harmful if swallowed . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The wide use of 1,2,4-triazole-derived ligands arises from specific features of their structure, properties, and from the possibility of introducing a plethora of substituents into the triazole ring . This makes them attractive for the development of new drugs . Further investigations on this scaffold to harness its optimum antibacterial potential are suggested .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,2,3-Triazol-2-yl)pyridine typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ring. This reaction can be catalyzed by copper (CuAAC) or ruthenium (RuAAC).

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,2,3-Triazol-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazole or pyridine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or triazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,3-Triazol-1-yl)pyridine
  • 4-(1H-1,2,4-Triazol-1-yl)pyridine
  • 4-(2H-1,2,4-Triazol-2-yl)pyridine

Uniqueness

4-(2H-1,2,3-Triazol-2-yl)pyridine is unique due to the specific positioning of the triazole ring, which can influence its chemical reactivity and biological activity. The presence of both pyridine and triazole rings provides a versatile scaffold for further functionalization and optimization in various applications.

Properties

IUPAC Name

4-(triazol-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c1-3-8-4-2-7(1)11-9-5-6-10-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVOPIHVUCRQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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